

Spectroscopic data (NMR, IR) for 5-amino-1-aryl-pyrazole derivatives

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Compound of Interest

Compound Name: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic characteristics of 5-amino-1-aryl-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The information compiled herein, including nuclear magnetic resonance (NMR) and infrared (IR) data, along with standardized experimental protocols, serves as a crucial resource for the unambiguous structural elucidation and characterization of these molecules.

Representative Synthesis Protocol

A general and efficient method for the synthesis of 5-amino-1-aryl-pyrazole derivatives involves a one-pot, three-component reaction.

Protocol: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1]

- Reactants: A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is prepared.
- Catalyst & Solvent: A catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@Cul, 0.05 g) is added to the mixture in a test tube.[1] A solvent

system such as H₂O/EtOH (0.5:0.5 mL) is used.[1]

- Reaction Conditions: The reaction mixture is stirred vigorously using a magnetic stirrer at a controlled temperature of 55 °C.[1]
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate.[1]
- Work-up and Purification: Upon completion, the reaction is cooled to room temperature. Hot ethanol or chloroform (3 mL) is added to dissolve the product, and the heterogeneous catalyst is separated by centrifugation. The solvent is then evaporated from the filtrate, and the crude product is purified by recrystallization from ethanol to yield the final 5-amino-1-aryl-pyrazole derivative.[1]

Experimental Workflow: From Synthesis to Analysis

The logical flow from starting materials to final, characterized compounds is a critical process in chemical research. The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of 5-amino-1-aryl-pyrazole derivatives.

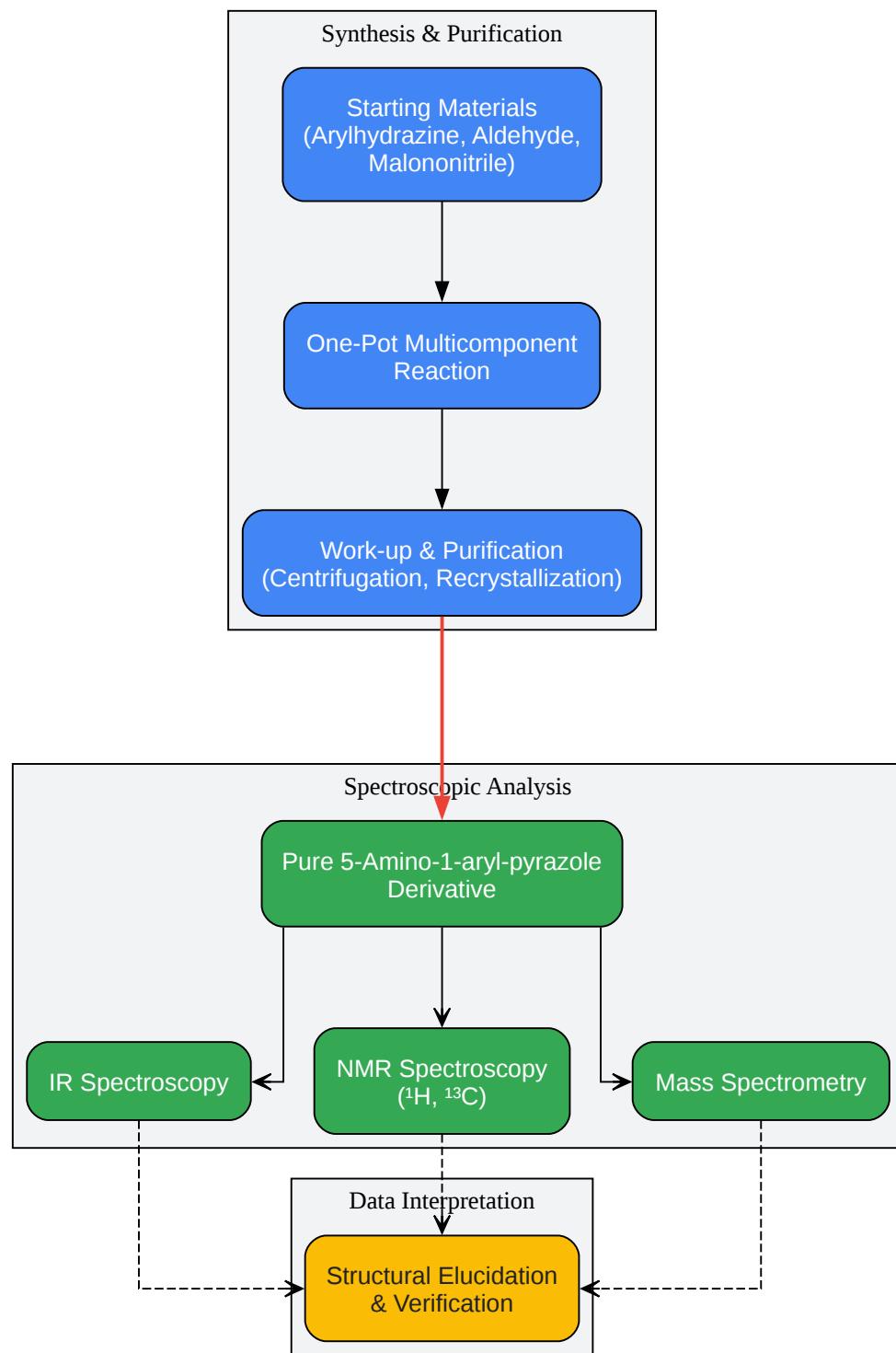
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Diagram 1: General workflow for synthesis and characterization.

Spectroscopic Data

The following tables summarize characteristic spectroscopic data for representative 5-amino-1-aryl-pyrazole derivatives. The data is compiled from various sources to provide a comparative overview. Note that chemical shifts can vary slightly based on solvent and concentration.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	NH ₂	Aryl-H (N1-Aryl)	Pyrazole-H	Other Signals	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	~7.70 (s, 2H)	7.62 (t, 5H), 7.11 (d, 2H)	-	7.40-7.28 (m, 3H, C3-Aryl)	[2]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	~6.86 (s, 1H)	7.10 (d, 2H)	-	8.27-7.46 (m, 4H), 6.91 (d, 2H), 3.84 (s, 3H, OCH ₃)	[2]
5-amino-1-phenyl-4-(phenylselanyl)-1H-pyrazole	CDCl ₃	4.22 (s, 2H)	7.82 (d, 2H), 7.39 (t, 2H)	7.26-7.22 (m, 1H)	7.56 (d, 2H), 7.10-7.04 (m, 4H)	[3]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine	DMSO-d ₆	6.89 (s, 2H)	-	7.56 (s, 1H)	11.44 (s, 1H, NH), 7.07-7.24 (m, 4H, Ar)	[4]

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	C3	C4	C5	N1-Aryl C	Other Signals	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl_3	153.12	112.79 (CN)	144.40	135.81, 129.46, 129.31, 120.33	142.44, 133.90, 130.91, 129.03, 128.81, 128.33, 127.25 (C3-Aryl)	[2]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl_3	151.20	112.76 (CN)	144.52	137.98, 129.21, 119.87	160.08, 131.96, 130.22, 127.67, 114.27, 114.06 (C3-Aryl), 55.28 (OCH ₃)	[2]
5-amino-1-phenyl-4-(phenylselenanyl)-1H-pyrazole	CDCl_3	153.5	82.2	149.5	138.6, 129.2, 128.1, 123.6	132.9, 131.9, 131.4, 129.6, 129.3, 128.2, 127.8 (C4-Se-Aryl)	[3]

Table 3: IR Spectroscopic Data (ν , cm^{-1})

Compound	N-H Stretch	C≡N Stretch	C=N / C=C Stretch	Other Key Bands	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	3447, 3346, 3313, 3208	2206	1632, 1600, 1519	829 (C-Cl)	[2]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	3445, 3340, 3315, 3210	2206	1597, 1508	1246 (C-O stretch)	[2]
5-amino-1-phenyl-4-(p-tolylselanyl)-1H-pyrazole	3433	-	1598, 1502	732, 665	[3]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine	3421 (NH ₂), 3016 (NH)	-	1624 (C=N), 1601 (C=C)	1153 (C-S-C)	[4]

Spectroscopic Analysis Protocols

Standardized methods are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy Protocol [3][5]

- Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer (e.g., Bruker DPX 400). [3]
- Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Referencing: Chemical shifts (δ) for ^1H and ^{13}C NMR are reported in parts per million (ppm). For ^1H NMR, tetramethylsilane (TMS) is used as an external or internal reference (0.00 ppm). For ^{13}C NMR, the solvent peak is often used as a reference (e.g., CDCl_3 at 77.0 ppm). [3]
- Data Acquisition: Standard pulse programs are used. For ^1H NMR, coupling constants (J) are reported in Hertz (Hz). Common splitting patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). [3]

Infrared (IR) Spectroscopy Protocol[3]

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Shimadzu Prestige-21) is used. [3]
- Sample Preparation: Samples are typically analyzed as KBr (potassium bromide) pellets or as a thin film.
- Data Acquisition: Spectra are recorded in the range of 4000-400 cm^{-1} . The positions of absorption bands are reported in reciprocal centimeters (cm^{-1}).

This guide provides foundational data and methodologies to support the research and development of novel 5-amino-1-aryl-pyrazole derivatives. For specific derivatives, it is always recommended to consult the primary literature for the most accurate and detailed characterization data.

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